![molecular formula C24H30O2 B14489378 4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol) CAS No. 65839-58-9](/img/structure/B14489378.png)
4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol) is a chemical compound with the molecular formula C₂₄H₃₀O₂. It belongs to a group of stereoisomers and is characterized by its unique structure, which includes an anthracene core with two butan-1-ol groups attached .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol) typically involves the reaction of anthracene derivatives with butan-1-ol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Acidified potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution Reagents: Halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol) has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1-5-diyl]di(butan-1-ol) involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the anthracene core can participate in π-π interactions with aromatic systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-2-ol): Similar structure but with different positioning of the hydroxyl groups.
4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(propan-1-ol): Similar structure but with shorter alkyl chains.
Uniqueness
4,4’-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1-5-diyl]di(butan-1-ol) is unique due to its specific stereochemistry and the presence of two butan-1-ol groups, which can significantly influence its chemical reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
65839-58-9 |
|---|---|
Formule moléculaire |
C24H30O2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
4-[(8R)-10-(4-hydroxybutyl)-3-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]butan-1-ol |
InChI |
InChI=1S/C24H30O2/c25-15-3-1-7-17-9-5-11-19-22-14-13-21(23(17)19)20-12-6-10-18(24(20)22)8-2-4-16-26/h5-6,9-12,21-22,25-26H,1-4,7-8,13-16H2/t21-,22?/m1/s1 |
Clé InChI |
XRMXJXVTKJLBLY-ZMFCMNQTSA-N |
SMILES isomérique |
C1CC2C3=CC=CC(=C3[C@H]1C4=CC=CC(=C24)CCCCO)CCCCO |
SMILES canonique |
C1CC2C3=CC=CC(=C3C1C4=CC=CC(=C24)CCCCO)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



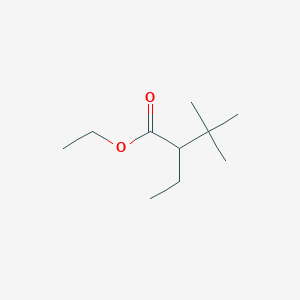
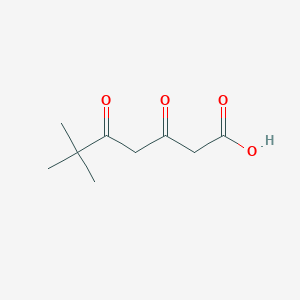
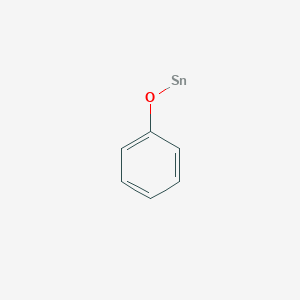
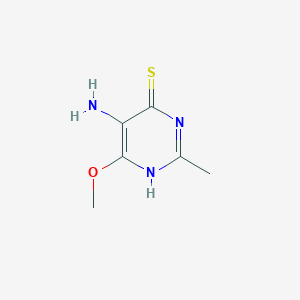

![(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid](/img/structure/B14489337.png)
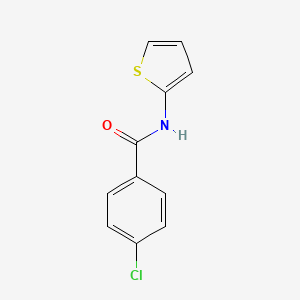
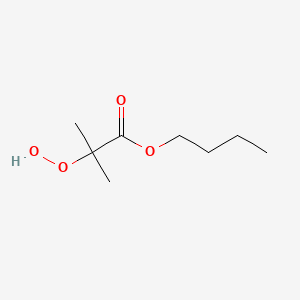
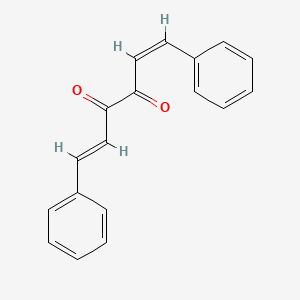
![Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate](/img/structure/B14489364.png)
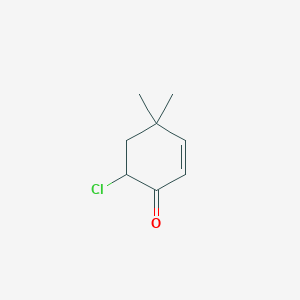
![Methyl 2-[(propan-2-yl)oxy]prop-2-enoate](/img/structure/B14489375.png)
![Bicyclo[2.2.1]hept-2-EN-1-OL](/img/structure/B14489380.png)
